molecular formula C8H7F3OS B15272133 [3-(Trifluoromethoxy)phenyl]methanethiol

[3-(Trifluoromethoxy)phenyl]methanethiol

Cat. No.: B15272133
M. Wt: 208.20 g/mol
InChI Key: LHDSLMJORQQWQM-UHFFFAOYSA-N
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Description

[3-(Trifluoromethoxy)phenyl]methanethiol is a fluorinated aromatic thiol of interest in chemical research and development. Compounds within this structural family, featuring a phenyl ring with both a methanethiol (-CH2SH) and a trifluoromethoxy (-OCF3) group, are valuable building blocks in organic synthesis and have demonstrated utility in specialized areas such as the development of molecular probes. The incorporation of a trifluoromethyl group can be strategically leveraged in 19 F NMR spectroscopy. Thiol-reactive trifluoromethyl tags are employed to study protein structure, function, and dynamics, as the 19 F nucleus provides a sensitive probe for monitoring conformational changes and interactions without background interference from biological macromolecules. Furthermore, the methanethiol functional group is a key precursor to various other organosulfur compounds. It can undergo oxidation to form disulfide bonds or react to form thioethers, making it a versatile intermediate for constructing more complex molecular architectures. Researchers exploring volatile sulfur compounds (VSCs) in biochemical pathways may also find applications for this compound, as methanethiols are known metabolites and contributors to flavor and aroma profiles in certain systems. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

[3-(trifluoromethoxy)phenyl]methanethiol

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)12-7-3-1-2-6(4-7)5-13/h1-4,13H,5H2

InChI Key

LHDSLMJORQQWQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethoxy)iodobenzene with thiourea, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of [3-(Trifluoromethoxy)phenyl]methanethiol can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of caesium fluoride as a fluorine source in a packed bed reactor is an environmentally friendly approach that avoids the use of per- and polyfluoroalkyl substances (PFAS) .

Types of Reactions:

    Oxidation: [3-(Trifluoromethoxy)phenyl]methanethiol can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanethiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[3-(Trifluoromethoxy)phenyl]methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Trifluoromethoxy)phenyl]methanethiol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Substituent Variants: Trifluoromethoxy vs. Difluoromethoxy

[3-(Difluoromethoxy)phenyl]methanethiol (C8H8F2OS) replaces the -OCF3 group with -OCHF2. Key differences include:

  • Electronic Effects : The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, increasing the acidity of the thiol (-SH) group (pKa ~8.5 vs. ~9.2) .
  • Lipophilicity : The additional fluorine in -OCF3 enhances lipophilicity (logP: 2.8 vs. 2.2), improving membrane permeability in biological systems .

Positional Isomers: Meta vs. Para Substitution

[4-(Trifluoromethoxy)phenyl]methanethiol (para-substituted analog) differs in the position of the -OCF3 group:

  • Electronic Distribution : The para-substituted isomer exhibits symmetrical electron withdrawal, reducing resonance effects compared to the meta isomer. This alters reactivity in electrophilic aromatic substitution .
  • Biological Activity : Meta substitution often provides better binding affinity to targets like cytochrome P450 enzymes due to optimized spatial arrangement .

Chain Length Variants: Methanethiol vs. Ethanethiol

[3-(Trifluoromethoxy)phenyl]ethanethiol (C9H9F3OS) extends the thiol-bearing chain by one carbon:

  • Reactivity : Ethanethiol derivatives are less prone to oxidation than methanethiols due to reduced steric hindrance around the -SH group .

Halogen-Substituted Analogs

[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol (C8H6F4S) replaces -OCF3 with -CF3 and adds a fluorine atom:

  • Electronegativity : The -CF3 group is more electronegative than -OCF3, further polarizing the aromatic ring and increasing thiol acidity .
  • Applications : Such analogs are often used in materials science for their enhanced thermal stability .

Comparative Data Table

Compound Molecular Formula logP pKa (SH) Key Applications
[3-(Trifluoromethoxy)phenyl]methanethiol C8H7F3OS 2.8 8.5 Drug design, enzyme inhibition
[3-(Difluoromethoxy)phenyl]methanethiol C8H8F2OS 2.2 9.2 Antimicrobial agents
[4-(Trifluoromethoxy)phenyl]methanethiol C8H7F3OS 2.7 8.6 Organic synthesis
[3-(Trifluoromethoxy)phenyl]ethanethiol C9H9F3OS 3.1 9.0 Polymer chemistry
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol C8H6F4S 3.3 7.9 Materials science

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